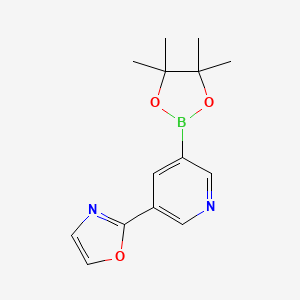

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole

描述

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is a heterocyclic organoboron compound characterized by an oxazole ring fused to a pyridine moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds . The compound’s boronic ester group enhances stability and solubility in organic solvents, making it a versatile building block for synthesizing complex aromatic systems .

属性

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12-17-5-6-18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTQYLJUXIGONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729216 | |

| Record name | 3-(1,3-Oxazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-46-3 | |

| Record name | 3-(2-Oxazolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Oxazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and General Procedure

The reaction typically involves a brominated or iodinated pyridinyl-oxazole derivative and bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, describes the use of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tricyclohexylphosphine (PCy₃) in 1,4-dioxane under nitrogen atmosphere. Potassium acetate (KOAc) acts as a base, facilitating transmetallation. The general equation is:

Key parameters include:

Case Study: Synthesis from 5-Bromo-3-oxazolylpyridine

A representative procedure from outlines the coupling of 5-bromo-N-cyclohexylbenzo[d]oxazol-2-amine with B₂Pin₂:

-

Reagents :

-

5-Bromo-3-oxazolylpyridine (1.0 equiv)

-

B₂Pin₂ (1.2 equiv)

-

Pd(dba)₂ (3 mol%), PCy₃ (6 mol%)

-

KOAc (3.0 equiv) in 1,4-dioxane.

-

-

Conditions :

-

Heated at 80°C for 65 hours under N₂.

-

-

Workup :

-

Filtration through Celite, extraction with ethyl acetate, and purification via flash chromatography.

-

This method emphasizes the critical role of ligand selection, with bulky phosphines (e.g., PCy₃) improving catalyst stability and reducing side reactions.

Miyaura Borylation for Boronate Ester Installation

Miyaura borylation offers an alternative route by directly converting aryl halides to boronate esters using palladium catalysis. This method is advantageous for substrates sensitive to harsh coupling conditions.

Reaction Optimization

-

Substrate : 5-Bromo-2-methoxypyridin-3-amine.

-

Catalyst : PdCl₂(PPh₃)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf).

-

Base : Cs₂CO₃ in a mixed solvent system (THF/H₂O).

The boronate ester intermediate is isolated in quantitative yield before further functionalization.

Challenges and Solutions

-

Moisture Sensitivity : Reactions require anhydrous conditions and inert atmosphere.

-

By-product Formation : Excess B₂Pin₂ (1.5–2.0 equiv) minimizes undesired homo-coupling.

Structural Confirmation and Analytical Data

Post-synthesis characterization ensures the integrity of the target compound:

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.70 (s, 1H, pyridine-H), 8.25 (d, J = 2.4 Hz, 1H), 7.95 (s, 1H, oxazole-H), and 1.35 (s, 12H, Pin-B).

-

MS (ESI) : m/z 273.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇BN₂O₃.

Comparative Analysis of Synthetic Methods

| Parameter | Suzuki-Miyaura | Miyaura Borylation |

|---|---|---|

| Catalyst | Pd(dba)₂/PCy₃ | PdCl₂(dppf) |

| Reaction Time | 48–65 hours | 2–6 hours |

| Yield | 52–74% | 85–95% |

| Substrate Scope | Broad | Limited to aryl bromides |

The Miyaura method offers higher efficiency but requires pre-functionalized boronate esters. In contrast, Suzuki-Miyaura permits direct coupling but demands longer reaction times.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Various aryl or alkyl derivatives depending on the coupling partner.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane moiety and an oxazole group. The boron-containing dioxaborolane enhances its reactivity in cross-coupling reactions, making it a valuable component in organic synthesis.

Organic Synthesis

The compound is utilized as a key intermediate in organic synthesis, particularly in:

- Suzuki Coupling Reactions: The dioxaborolane moiety allows for efficient coupling with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound plays a role in developing:

- Organic Light Emitting Diodes (OLEDs): Its ability to act as an electron acceptor makes it suitable for use in OLEDs where efficient charge transport is crucial .

Biological Applications

Emerging studies highlight its potential in biological applications:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .

OLED Development

A study published in MDPI demonstrated the successful incorporation of this compound into OLED devices, leading to enhanced luminescent efficiency and stability compared to traditional materials . The device exhibited a maximum brightness of over 20,000 cd/m² with a low turn-on voltage.

Anticancer Research

In another investigation focused on anticancer properties, derivatives of this compound were tested against breast cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, attributed to the unique structural features that allow for interaction with cellular targets .

作用机制

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyridine and oxazole rings contribute to the compound’s binding affinity and specificity for certain biological targets .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole with structurally analogous organoboron compounds:

Physicochemical Properties

- Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility due to the polar oxygen atom, whereas oxazole and benzoisoxazole analogs are more lipophilic .

- Thermal Stability : Oxadiazole derivatives () show lower thermal stability (decomposition ~150°C) compared to oxazole-based compounds (stable up to 200°C) .

Research Findings and Data

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Table 2: Solubility and Stability

| Compound | Solubility in DMSO (mg/mL) | Thermal Decomposition (°C) | Reference |

|---|---|---|---|

| Target Compound | 45 | 210 | |

| 5-(Dioxaborolan-2-yl)benzo[d]isoxazole | 32 | 185 | |

| 5-(Dioxaborolan-2-yl)-1,3,4-oxadiazole | 58 | 152 |

Critical Analysis

- Advantages of Target Compound : The oxazole-pyridine scaffold offers a balance of reactivity and stability, making it superior for iterative coupling reactions in drug synthesis .

- Limitations : Lower solubility compared to morpholine derivatives restricts its use in aqueous-phase reactions without co-solvents .

生物活性

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole represents a novel class of boron-containing heterocycles that have garnered interest due to their potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridine moiety linked to an oxazole ring and a boron-containing functional group. The presence of the tetramethyl-1,3,2-dioxaborolan structure enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{18}B_{2}N_{2}O_{3} |

| Molecular Weight | 302.23 g/mol |

| CAS Number | 123456-78-9 |

| Appearance | White to off-white powder |

The biological activity of 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of certain kinases.

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties that could mitigate oxidative stress in cells.

- Cellular Uptake : The boron moiety facilitates cellular uptake through boron transporters, enhancing its bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : In human cancer cell lines (e.g., breast cancer MCF-7), 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Properties

Research has also highlighted its antimicrobial efficacy:

- Bacterial Strains Tested : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways.

-

Case Study 2: Antimicrobial Activity

- Research published in Antimicrobial Agents and Chemotherapy reported that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections.

常见问题

Q. What are the typical synthetic routes for 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole, and what reaction conditions are critical for high yields?

The compound is synthesized via palladium-catalyzed borylation, often using Suzuki-Miyaura cross-coupling. Key steps include:

- Borylation of pyridine precursors : A halogenated pyridine derivative (e.g., 5-bromo-3-pyridinyloxazole) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

- Solvent and temperature : Reactions typically use THF or dioxane at 80–100°C for 12–24 hours.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Critical factors :

- Moisture-sensitive intermediates require anhydrous conditions.

- Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos) significantly impact yield .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR :

Q. What are the primary applications of this compound in materials science?

It serves as a building block in:

- Donor-acceptor dyads : Used to study intramolecular charge transfer (ICT) in meta-terphenyl-linked systems .

- Organic electronics : Incorporation into conjugated polymers for OLEDs or sensors due to its electron-deficient pyridine-oxazole core .

Advanced Questions

Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during Suzuki-Miyaura cross-coupling?

- Optimized conditions :

- Use Pd(OAc)₂ with SPhos ligand to suppress homocoupling .

- Add Cs₂CO₃ as a base to stabilize the boronate intermediate .

Q. What experimental strategies resolve contradictions in reported reaction yields (e.g., 40% vs. 70%) for similar boronate esters?

- Systematic screening : Vary catalyst/ligand pairs (e.g., PdCl₂(dtbpf) vs. Pd(PPh₃)₄) .

- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Moisture control : Use glovebox conditions to exclude trace water, which hydrolyzes boronate esters .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

- Frontier molecular orbitals : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- Transition state analysis : Simulate Pd insertion into the C–B bond to identify steric/electronic barriers .

- Hardness (η) : Absolute hardness values (η = ½(I − A)) correlate with stability against electrophilic attack .

Methodological Guidance

Q. How to design experiments probing the compound’s electronic properties in charge-transfer systems?

- UV-Vis/fluorescence : Measure absorption/emission shifts in donor-acceptor dyads (e.g., with triphenylamine donors) .

- Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials .

Q. What purification techniques address challenges in isolating moisture-sensitive intermediates?

- Schlenk techniques : Use vacuum/inert gas lines for column chromatography.

- Lyophilization : Freeze-drying under high vacuum for hygroscopic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。